Cas no 2172137-85-6 (2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid)

2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}酢酸は、有機合成化学において重要なFmoc保護基を有するヨード化芳香族化合物です。この化合物は、ペプチド合成や医薬品中間体の製造において、選択的な官能基保護と脱保護を可能にする高い反応性を有します。特に、ヨード基の存在により、パラジウム触媒を用いたカップリング反応(鈴木・宮浦カップリングなど)への適用が可能で、複雑な分子骨格の構築に有用です。Fmoc基は温和な条件下で脱保護可能なため、酸感受性基材との併用にも適しています。また、結晶性が良好なため精製が容易で、高純度品の調製が可能です。

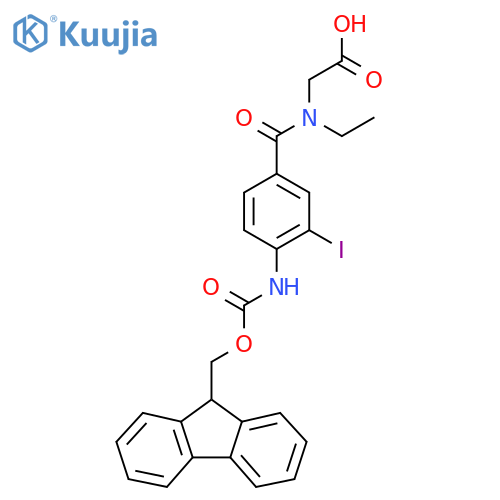

2172137-85-6 structure

商品名:2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid

2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid

- 2172137-85-6

- EN300-1480362

- 2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid

-

- インチ: 1S/C26H23IN2O5/c1-2-29(14-24(30)31)25(32)16-11-12-23(22(27)13-16)28-26(33)34-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21H,2,14-15H2,1H3,(H,28,33)(H,30,31)

- InChIKey: OZBLXRHSNSGPTC-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(N(CC(=O)O)CC)=O

計算された属性

- せいみつぶんしりょう: 570.06517g/mol

- どういたいしつりょう: 570.06517g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 727

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 95.9Ų

2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1480362-2.5g |

2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |

2172137-85-6 | 2.5g |

$6602.0 | 2023-05-23 | ||

| Enamine | EN300-1480362-0.1g |

2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |

2172137-85-6 | 0.1g |

$2963.0 | 2023-05-23 | ||

| Enamine | EN300-1480362-100mg |

2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |

2172137-85-6 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1480362-500mg |

2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |

2172137-85-6 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1480362-2500mg |

2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |

2172137-85-6 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1480362-50mg |

2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |

2172137-85-6 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1480362-5000mg |

2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |

2172137-85-6 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1480362-0.25g |

2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |

2172137-85-6 | 0.25g |

$3099.0 | 2023-05-23 | ||

| Enamine | EN300-1480362-0.5g |

2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |

2172137-85-6 | 0.5g |

$3233.0 | 2023-05-23 | ||

| Enamine | EN300-1480362-5.0g |

2-{N-ethyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-iodophenyl]formamido}acetic acid |

2172137-85-6 | 5g |

$9769.0 | 2023-05-23 |

2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

2172137-85-6 (2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬